molecular formula C10H9IO2 B11844073 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

4-Iodo-5-methoxy-2,3-dihydroinden-1-one

Cat. No.: B11844073
M. Wt: 288.08 g/mol
InChI Key: LNMGYHNMEBWODB-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9IO2 It is a derivative of indanone, characterized by the presence of an iodine atom and a methoxy group on the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 5-methoxy-2,3-dihydroinden-1-one. The reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methoxy-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The carbonyl group in the indanone core can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-Iodo-5-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Methoxy-2,3-dihydroinden-1-one: Similar structure but without the iodine atom, leading to different chemical properties.

    4-Iodo-2,3-dihydroinden-1-one:

Uniqueness

4-Iodo-5-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

4-iodo-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3

InChI Key

LNMGYHNMEBWODB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)I

Origin of Product

United States

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